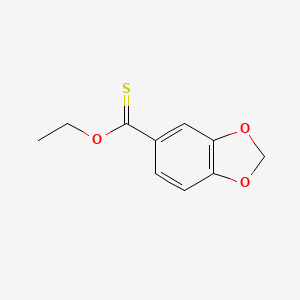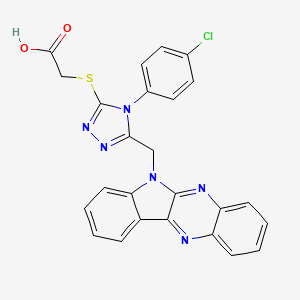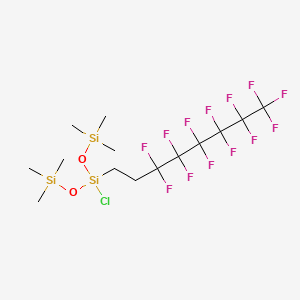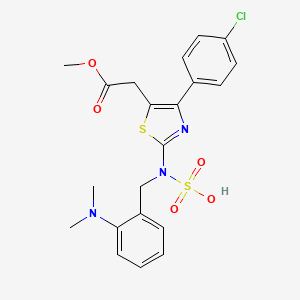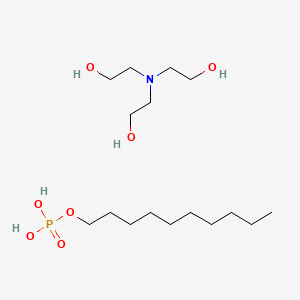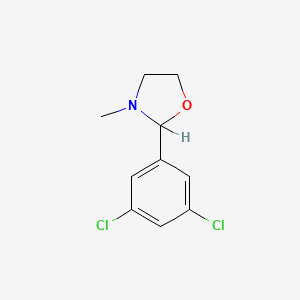
2-(3,5-Dichlorophenyl)-3-methyloxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dichlorophenyl)-3-methyloxazolidine is a heterocyclic organic compound that features an oxazolidine ring substituted with a 3,5-dichlorophenyl group and a methyl group. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-3-methyloxazolidine typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine in the presence of a base. For instance, a common method involves the reaction of 3,5-dichlorobenzoyl chloride with methylamine in the presence of tri-n-propylamine in methanol at 70°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dichlorophenyl)-3-methyloxazolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Halogen atoms in the 3,5-dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3,5-Dichlorophenyl)-3-methyloxazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dichlorophenyl)-3-methyloxazolidine involves its interaction with specific molecular targets, leading to various biological effects. For instance, it may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorobenzamide derivatives: These compounds share the 3,5-dichlorophenyl group and exhibit similar biological activities.
Oxazolidinones: These compounds have a similar oxazolidine ring and are known for their antimicrobial properties.
Uniqueness
2-(3,5-Dichlorophenyl)-3-methyloxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 3,5-dichlorophenyl group and the oxazolidine ring makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
83522-11-6 |
|---|---|
Formule moléculaire |
C10H11Cl2NO |
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
2-(3,5-dichlorophenyl)-3-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C10H11Cl2NO/c1-13-2-3-14-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3H2,1H3 |
Clé InChI |
BSDJXWVPGXUHMV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOC1C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


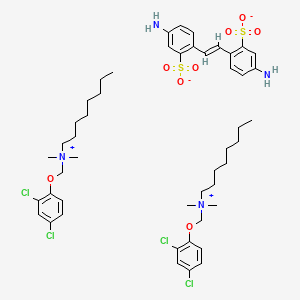

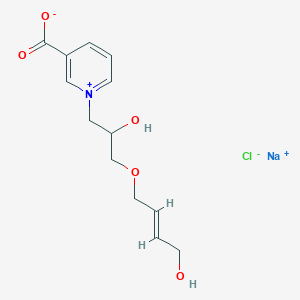
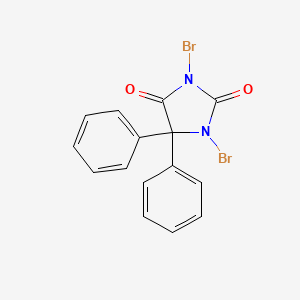

![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
